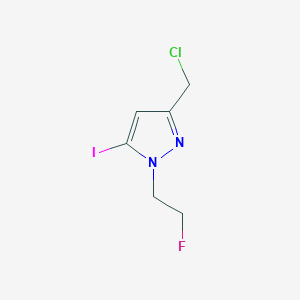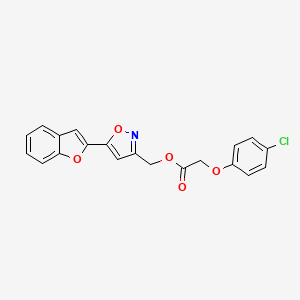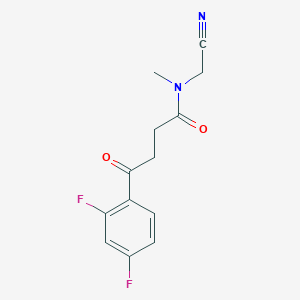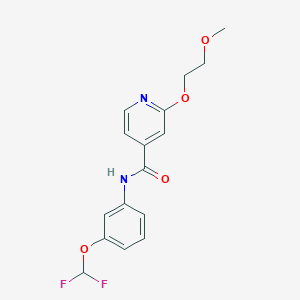![molecular formula C27H23N5OS2 B2412570 2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N,2-diphenylethanethioamide CAS No. 216169-16-3](/img/structure/B2412570.png)
2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N,2-diphenylethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N,2-diphenylethanethioamide” is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a thiazine ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a thiazine ring, which is a six-membered ring with one nitrogen atom and one sulfur atom . The exact three-dimensional structure would depend on the specific arrangement of these rings and the other functional groups in the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the imino group (-N=) could potentially participate in reactions with nucleophiles . The ethoxy group (-OCH2CH3) could potentially be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique
Synthesis and Characterization
- This compound is involved in the synthesis of various biologically active heterocyclic compounds. For example, Clayton, O'hanlon, and King (1980) described the preparation of derivatives containing imidazo[2,1-b]thiazine and 1,2,4-triazolo[3,2-b][1,3]thiazine systems, highlighting the chemical processes involved in creating complex structures like 2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N,2-diphenylethanethioamide (Clayton, O'hanlon, & King, 1980).
Biological and Biochemical Impacts
- This compound has been explored for its potential biological effects. For instance, Soliman et al. (2020) investigated the biochemical impacts of similar sulfonamide thiazole derivatives as potential insecticidal agents, demonstrating the potential of such compounds in agricultural applications (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Anticancer Activities
- Research by Kamal et al. (2011) explored the anticancer activities of related Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, indicating the relevance of such compounds in medical research, particularly in the development of cancer treatments (Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena, 2011).
Antimicrobial Activities
- Compounds like 2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N,2-diphenylethanethioamide have been synthesized and tested for their antimicrobial activities. Studies like that of Banday and Rauf (2009) on similar triazoles and thiazolidinones from fatty acids, which showed antibacterial activity, suggest potential pharmaceutical applications for these compounds (Banday & Rauf, 2009).
Mécanisme D'action
The mechanism of action of this compound would depend on its biological target. Many compounds with triazole rings have been found to have various biological activities, including antimicrobial, antiviral, and anticancer activities . The exact mechanism of action would need to be determined through biological testing .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N,2-diphenylethanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5OS2/c1-2-33-27-23(35-26(24-28-18-29-32(24)27)31-21-16-10-5-11-17-21)22(19-12-6-3-7-13-19)25(34)30-20-14-8-4-9-15-20/h3-18,22H,2H2,1H3,(H,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPPMLKTNYYRHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC(=NC2=CC=CC=C2)C3=NC=NN13)C(C4=CC=CC=C4)C(=S)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N,2-diphenylethanethioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3S,3As,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-yl]acetic acid](/img/structure/B2412488.png)
![3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2412489.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide](/img/structure/B2412491.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2412496.png)
![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2412497.png)


![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412501.png)
![[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate](/img/structure/B2412502.png)

![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/no-structure.png)
